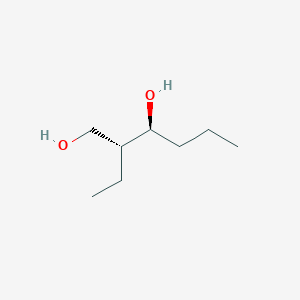
(2R,3S)-2-Ethyl-1,3-hexanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-Ethyl-1,3-hexanediol is a chiral diol compound with two stereocenters It is an organic molecule that belongs to the class of secondary alcohols The compound’s structure consists of a hexane backbone with two hydroxyl groups attached at the first and third carbon atoms, and an ethyl group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Ethyl-1,3-hexanediol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor. For example, the reduction of 2-ethyl-3-hexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the desired diol. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding ketone or aldehyde. The reaction is conducted under high pressure and temperature to achieve efficient conversion and high yield.
化学反応の分析
Types of Reactions
(2R,3S)-2-Ethyl-1,3-hexanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the diol can lead to the formation of alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions or potassium permanganate (KMnO4) in basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products
Oxidation: Formation of 2-ethyl-3-hexanone or 2-ethyl-3-hexanal.
Reduction: Formation of hexane derivatives.
Substitution: Formation of alkyl halides or other substituted products.
科学的研究の応用
(2R,3S)-2-Ethyl-1,3-hexanediol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of (2R,3S)-2-Ethyl-1,3-hexanediol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The presence of hydroxyl groups allows for hydrogen bonding and interactions with other molecules, which can affect its activity and function.
類似化合物との比較
(2R,3S)-2-Ethyl-1,3-hexanediol can be compared with other similar diols, such as:
1,2-Hexanediol: Lacks the ethyl group, resulting in different chemical and physical properties.
2,3-Butanediol: A shorter chain diol with different stereochemistry and applications.
2-Methyl-2,4-pentanediol:
The unique stereochemistry and functional groups of this compound make it distinct from these similar compounds, providing specific advantages in certain applications.
特性
分子式 |
C8H18O2 |
|---|---|
分子量 |
146.23 g/mol |
IUPAC名 |
(2R,3S)-2-ethylhexane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChIキー |
RWLALWYNXFYRGW-SFYZADRCSA-N |
異性体SMILES |
CCC[C@@H]([C@H](CC)CO)O |
正規SMILES |
CCCC(C(CC)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
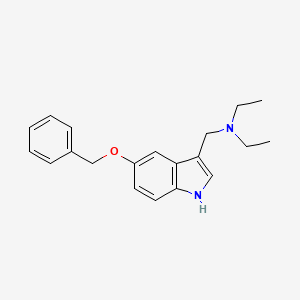
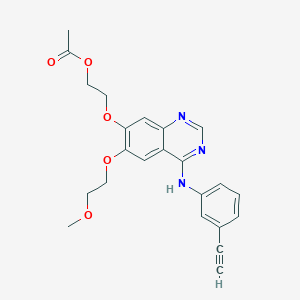
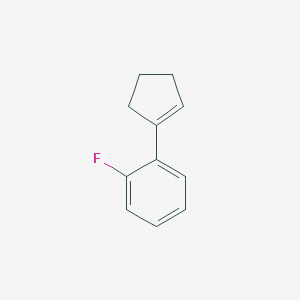
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)
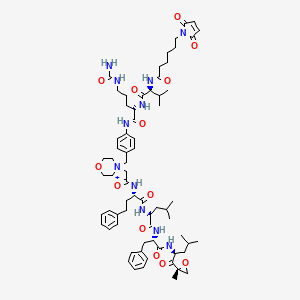

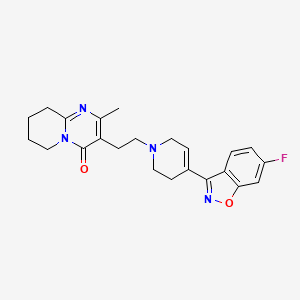
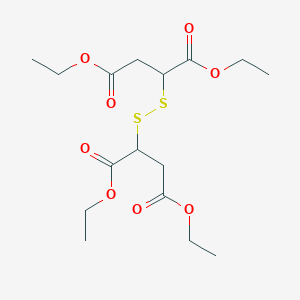
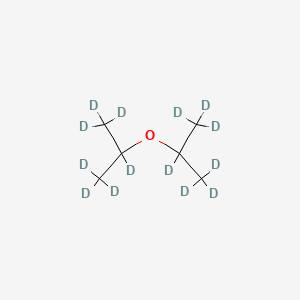

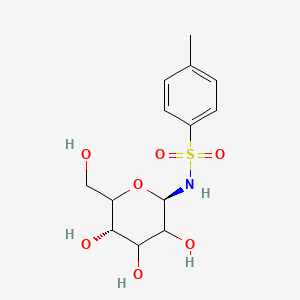

![1-[(3R,4R)-3-[(7-acetylpyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]ethanone](/img/structure/B13434127.png)
